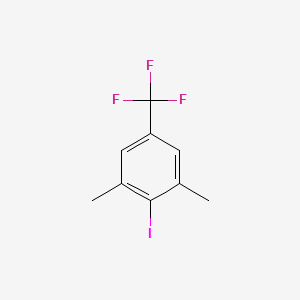

2-Iodo-1,3-dimethyl-5-(trifluoromethyl)benzene

Description

2-Iodo-1,3-dimethyl-5-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with iodine (at position 2), two methyl groups (positions 1 and 3), and a trifluoromethyl group (position 5). This structure combines electron-withdrawing (trifluoromethyl) and electron-donating (methyl) groups, creating unique reactivity patterns. The iodine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Ullmann couplings, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C9H8F3I |

|---|---|

Molecular Weight |

300.06 g/mol |

IUPAC Name |

2-iodo-1,3-dimethyl-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H8F3I/c1-5-3-7(9(10,11)12)4-6(2)8(5)13/h3-4H,1-2H3 |

InChI Key |

JAMMGMLRMGHXNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1I)C)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1,3-dimethyl-5-(trifluoromethyl)benzene typically involves the introduction of iodine and trifluoromethyl groups onto a benzene ring. One common method is the trifluoromethylation of a suitable precursor, followed by iodination. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution patterns .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation and iodination processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1,3-dimethyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other substituents.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. The reaction conditions are typically tailored to the specific transformation desired .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzenes .

Scientific Research Applications

2-Iodo-1,3-dimethyl-5-(trifluoromethyl)benzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.

Medicine: It can be a precursor in the synthesis of pharmaceuticals that contain trifluoromethyl groups, which are known to enhance drug properties.

Industry: The compound is used in the development of materials with specific chemical and physical properties.

Mechanism of Action

The mechanism by which 2-Iodo-1,3-dimethyl-5-(trifluoromethyl)benzene exerts its effects involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, can influence the compound’s reactivity and binding affinity to various targets. The pathways involved may include electrophilic aromatic substitution and other reactions facilitated by the iodine and trifluoromethyl groups .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : Replacing CF₃ with phenylmethoxy () introduces stronger electron-donating effects, altering the ring’s electronic profile and reactivity in aromatic substitutions.

- Multifunctional Substitutents : Bromo-nitro derivatives () exhibit dual electrophilic sites, enabling sequential functionalization.

Key Observations:

- Continuous Flow Synthesis (): Offers superior yields (80%) compared to batch methods, likely due to enhanced mixing and light penetration.

- Halogenation Challenges : Introducing iodine after other substituents may require protecting groups to prevent undesired side reactions.

Physicochemical Properties

| Property | This compound (Estimated) | 2-Iodo-1,3,5-trimethyl-4-(trifluoromethyl)benzene | 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene |

|---|---|---|---|

| Molecular Weight (g/mol) | ~314.96 | 328.03 (C₁₁H₁₁F₃I) | 411.9 (C₇H₂BrF₃INO₃) |

| Boiling Point | High (due to iodine and CF₃) | Higher (additional methyl) | Very high (polar nitro group) |

| Solubility | Low in water; moderate in organic solvents | Similar | Low (high molar mass, nitro group) |

Biological Activity

2-Iodo-1,3-dimethyl-5-(trifluoromethyl)benzene, a halogenated aromatic compound, has garnered interest due to its potential biological activities. This compound is characterized by its unique trifluoromethyl and iodo substituents, which may influence its interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C10H8F3I

- Molecular Weight : 300.07 g/mol

- CAS Number : 62322-91-2

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that halogenated compounds like this compound exhibit antimicrobial properties. In a study assessing various halogenated benzenes, this compound demonstrated significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against various pathogens.

- Methodology : Disk diffusion method was employed to assess the efficacy.

- Results : Showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.

- : Suggests potential use in developing new antimicrobial agents.

-

Anticancer Activity Assessment :

- Objective : To determine the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay was used to measure cell viability.

- Results : IC50 values indicated potent cytotoxicity in MCF-7 cells.

- : Highlights the compound's potential as a lead in anticancer drug development.

The biological activity of this compound is thought to be mediated through several mechanisms:

- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism, leading to altered cellular functions.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress through ROS generation may contribute to its cytotoxic effects.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Significant | Moderate | DNA intercalation, ROS generation |

| 1-Bromo-4-fluorobenzene | Moderate | Low | Membrane disruption |

| 4-Chloroaniline | Low | Significant | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.